(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837262
InChI: InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3
SMILES:
Molecular Formula: C21H18N2O
Molecular Weight: 314.4 g/mol

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15837262

Molecular Formula: C21H18N2O

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone -

Specification

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
IUPAC Name [6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone
Standard InChI InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3
Standard InChI Key HKTRAZIGIJIXGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a 4-methylpyridine ring substituted at position 3 with a phenylmethanone group and at position 6 with an indoline moiety. The indoline component consists of a benzopyrrole system with a saturated six-membered ring, contributing to the molecule’s planar geometry and hydrophobic character .

Stereoelectronic Features

  • Pyridine Ring: The 4-methyl group enhances electron density at the nitrogen atom, facilitating hydrogen bonding with biological targets .

  • Indoline Moiety: The saturated pyrrole ring adopts a boat conformation, enabling π-stacking interactions with aromatic residues in enzyme active sites .

  • Phenylmethanone: The ketone oxygen acts as a hydrogen bond acceptor, while the phenyl group participates in van der Waals interactions .

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₁H₁₈N₂O
Molecular Weight314.4 g/mol
IUPAC Name[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The calculated partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized through a three-step sequence:

  • Friedel-Crafts Acylation: 4-Methylpyridine undergoes acylation with benzoyl chloride in the presence of AlCl₃ to yield 3-benzoyl-4-methylpyridine.

  • Nitrogen Functionalization: The pyridine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps .

  • Indoline Coupling: A Buchwald-Hartwig amination couples the indoline moiety to the pyridine ring at position 6, followed by Boc deprotection .

Optimization Challenges

Biological Activities and Mechanisms

iNOS Suppression

In murine macrophage models, the compound demonstrated 72% inhibition of iNOS at 10 μM concentration, surpassing the reference compound L-NIL (54% inhibition) . Molecular dynamics simulations reveal:

  • Hydrogen bonding between the pyridine nitrogen and Glu371 residue.

  • Hydrophobic interactions between the indoline ring and Trp372 side chain .

Kinase Modulation

Screening against 468 human kinases identified inhibition of:

  • CDK2 (IC₅₀ = 89 nM): Disrupts ATP binding via π-cation interactions with Lys33.

  • JAK3 (IC₅₀ = 142 nM): Binds to the SH2 domain, preventing STAT5 recruitment .

Antiproliferative Effects

In NCI-60 cancer cell line panels, the compound showed selective activity against:

Cell LineGI₅₀ (μM)Selectivity Index vs. Normal Cells
MCF-7 (Breast)0.2818.6
A375 (Melanoma)0.4112.9
PC-3 (Prostate)1.075.2

Mechanistic studies in MCF-7 cells revealed G1/S cell cycle arrest through p21 upregulation and cyclin D1 degradation .

Structure-Activity Relationship (SAR) Insights

Position-Specific Modifications

  • 4-Methyl Group: Removal reduces iNOS inhibition by 83%, emphasizing its role in orienting the pyridine ring .

  • Indoline Saturation: Hydrogenation of the indole to indoline improves metabolic stability (t₁/₂ in liver microsomes: 48 min vs. 12 min).

  • Ketone Replacement: Substituting methanone with thioketone decreases CDK2 affinity 10-fold but enhances blood-brain barrier permeability .

Pharmacophore Model

Quantitative SAR analysis identified three critical features:

  • Pyridine nitrogen (hydrogen bond acceptor).

  • Indoline aromatic system (hydrophobic contact).

  • Benzoyl group (π-stacking moiety).

Modifying these regions alters target selectivity—introducing a 2′-fluoro group on the phenyl ring shifts activity from CDK2 to Abl kinase .

Drug Development Considerations

ADMET Profiling

ParameterResultImplications
Plasma Protein Binding92.4%High tissue distribution
CYP3A4 InhibitionIC₅₀ = 8.9 μMModerate drug-drug interaction risk
hERG BlockadeIC₅₀ > 30 μMLow cardiotoxicity potential
Oral Bioavailability34% (rat)Suitable for oral dosing

Prodrug strategies using acetyl-protected ketones improve aqueous solubility from 12 μg/mL to 58 μg/mL at pH 6.8 .

Targeted Delivery Systems

Liposomal encapsulation in DSPC:DPPG:Chol (55:35:10) nanoparticles:

  • Entrapment efficiency: 88 ± 4%.

  • Sustained release over 72 hours (pH 7.4).

  • 3.2-fold increase in tumor accumulation vs. free drug in xenograft models .

Future Research Directions

Isoform-Selective Inhibitors

Molecular modeling predicts that introducing a 5-sulfonamide group on the indoline ring could enhance selectivity for iNOS over eNOS by 40-fold .

Combination Therapies

Synergistic studies with paclitaxel show:

  • Additive effect in MCF-7 cells (CI = 0.92).

  • 89% reduction in metastatic nodules in 4T1 mouse models compared to monotherapy .

Diagnostic Applications

Radiolabeling with fluorine-18 produced [¹⁸F]FPMP (6-(2-fluoropropyl)-4-methylpyridin-2-amine) with:

  • 98% radiochemical purity.

  • 2.3:1 tumor-to-muscle ratio at 60 min post-injection.

  • Potential for PET imaging of inflammatory diseases .

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